An In-depth Technical Guide to (1S)-(+)-10-Camphorsulfonic Acid: Chemical Properties and Applications
An In-depth Technical Guide to (1S)-(+)-10-Camphorsulfonic Acid: Chemical Properties and Applications
(1S)-(+)-10-Camphorsulfonic acid (CSA), a chiral sulfonic acid derived from camphor (B46023), is a cornerstone reagent in synthetic organic chemistry and drug development. Its unique combination of acidity, chirality, and solubility in organic solvents makes it an invaluable tool for researchers and scientists. This technical guide provides a comprehensive overview of the chemical properties of (1S)-(+)-10-Camphorsulfonic acid, complete with detailed experimental protocols and structured data for easy reference.
Core Chemical and Physical Properties
(1S)-(+)-10-Camphorsulfonic acid is a white, crystalline, and hygroscopic solid. It is a relatively strong organic acid, a property conferred by the sulfonic acid group. Its chirality, originating from the camphor backbone, is fundamental to its primary application as a chiral resolving agent.
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆O₄S | |
| Molecular Weight | 232.30 g/mol | |
| Melting Point | 196-200 °C (decomposes) | |
| pKa | ~1.2 | [1] |
| Specific Optical Rotation | [α]₂₀/D +19.9° (c=2 in H₂O) | |
| Appearance | White crystalline powder | [2] |
Solubility Profile
(1S)-(+)-10-Camphorsulfonic acid exhibits solubility in a range of solvents, a critical factor for its utility in various reaction conditions.
| Solvent | Solubility | Reference(s) |
| Water | Soluble | [1] |
| Methanol | Soluble | |
| Ethanol | Slightly soluble | [2] |
| Glacial Acetic Acid | Slightly soluble | [2] |
| Ethyl Acetate | Slightly soluble | [2] |
| Ether | Insoluble | [2] |
| Dichloromethane (B109758) | Soluble | [3] |
Spectroscopic Data
The structural features of (1S)-(+)-10-Camphorsulfonic acid are well-characterized by various spectroscopic techniques.
¹H NMR Spectroscopy
A representative ¹H NMR spectrum of (1S)-(+)-10-Camphorsulfonic acid in DMSO-d₆ shows characteristic peaks corresponding to the camphor skeleton.[4]
Infrared (IR) Spectroscopy
The IR spectrum of (1S)-(+)-10-Camphorsulfonic acid displays prominent absorption bands indicative of its functional groups. Key absorptions include those for the S=O and O-H stretches of the sulfonic acid group and the C=O stretch of the camphor ketone.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the effective application of (1S)-(+)-10-Camphorsulfonic acid in a research setting.
Synthesis of (1S)-(+)-10-Camphorsulfonic Acid
This protocol is adapted from the well-established Reychler synthesis.[7]
Materials:
-
(1S)-(+)-Camphor
-
Concentrated Sulfuric Acid
-
Acetic Anhydride (B1165640)
-
Ether
-
3 L three-necked, round-bottomed flask
-
Stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Suction filter
-
Vacuum desiccator
Procedure:
-
Equip a 3 L three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Place 588 g of concentrated sulfuric acid into the flask and cool it in an ice-salt bath.
-
Slowly add 1216 g of acetic anhydride through the dropping funnel, ensuring the temperature does not exceed 20 °C. This addition typically takes 1-1.5 hours.[7]
-
Once the addition is complete, add 912 g of powdered (1S)-(+)-camphor to the mixture.
-
Continue stirring until all the camphor has dissolved.
-
Remove the stirrer and dropping funnel, stopper the flask, and allow the mixture to stand for 36 hours as the ice bath melts.
-
Collect the crystalline product by suction filtration and wash it with ether.
-
Dry the product in a vacuum desiccator at room temperature. The expected yield is 530–580 g.[7]
Chiral Resolution of a Racemic Amine by Fractional Crystallization
(1S)-(+)-10-Camphorsulfonic acid is widely used for the resolution of racemic amines. The following is a representative protocol for the resolution of (±)-trans-2,3-diphenylpiperazine.[3][8]
Materials:
-
(±)-trans-2,3-diphenylpiperazine
-
(1S)-(+)-10-Camphorsulfonic acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Anhydrous potassium carbonate (K₂CO₃)
-
Standard laboratory glassware
Procedure:
-
Diastereomeric Salt Formation: In a flask, dissolve 10.0 mmol of (±)-trans-2,3-diphenylpiperazine and 20.0 mmol of (1S)-(+)-10-camphorsulfonic acid in 100 mL of dichloromethane.
-
Crystallization: Stir the solution at room temperature for 24 hours to allow for the formation of a precipitate.
-
Isolation of Diastereomer: Collect the precipitate (the less soluble diastereomeric salt) by vacuum filtration.
-
Liberation of the Enantiomerically Enriched Amine: Suspend the collected precipitate in a mixture of dichloromethane and saturated aqueous sodium carbonate solution. Stir until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous potassium carbonate, and evaporate the solvent to yield the enantiomerically enriched amine.
Determination of pKa by Potentiometric Titration
The following is a general procedure for determining the pKa of a sulfonic acid like (1S)-(+)-10-Camphorsulfonic acid, which can be adapted for specific laboratory conditions.[9][10][11]
Materials and Equipment:
-
(1S)-(+)-10-Camphorsulfonic acid
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
-
Nitrogen gas source
Procedure:
-
Sample Preparation: Prepare a 1 mM solution of (1S)-(+)-10-Camphorsulfonic acid in deionized water. Add KCl to a final concentration of 0.15 M.
-
Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode in the solution.
-
Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. For a more accurate determination, a derivative plot (ΔpH/ΔV vs. V) can be used to identify the equivalence point.
Reactivity and Applications
(1S)-(+)-10-Camphorsulfonic acid is a versatile reagent in organic synthesis, primarily utilized for its acidic and chiral properties.
Chiral Resolution
As detailed in the experimental protocol, the primary application of (1S)-(+)-10-Camphorsulfonic acid is in the resolution of racemic mixtures, particularly amines, by forming diastereomeric salts that can be separated by fractional crystallization.[3][8][12][13]
As a Chiral Catalyst
(1S)-(+)-10-Camphorsulfonic acid can act as a chiral Brønsted acid catalyst in a variety of asymmetric syntheses.[14][15][16][17][18] Its use as an organocatalyst is advantageous as it is metal-free, relatively inexpensive, and easy to handle.[18] For instance, it has been employed to catalyze the synthesis of β-amino ketones through Mannich type reactions.[17]
Use in Protecting Group Chemistry
Due to its nature as a strong, solid organic acid, (1S)-(+)-10-Camphorsulfonic acid is often used as a catalyst in the introduction and removal of acid-labile protecting groups, such as acetals. Its use is particularly favored in late-stage syntheses where anhydrous conditions are necessary, as it can be easily dried, unlike mineral acids which contain significant amounts of water.[14][15]
Safety and Handling
(1S)-(+)-10-Camphorsulfonic acid is a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It is also hygroscopic and should be stored in a tightly sealed container in a dry environment.
Conclusion
(1S)-(+)-10-Camphorsulfonic acid is a powerful and versatile tool in the arsenal (B13267) of chemists and pharmaceutical scientists. Its well-defined chemical and physical properties, coupled with its utility as a chiral resolving agent and a catalyst, ensure its continued importance in the synthesis of enantiomerically pure compounds. The detailed protocols provided in this guide are intended to facilitate its effective and safe use in a research and development setting. At present, there is no readily available information in the scientific literature detailing the involvement of (1S)-(+)-10-Camphorsulfonic acid in specific biological signaling pathways. Its primary applications remain in the realm of chemical synthesis and analysis.
References
- 1. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. DL-10-CAMPHORSULFONIC ACID(5872-08-2) 1H NMR spectrum [chemicalbook.com]
- 5. (1S)-(+)-Camphor-10-sulphonic acid(3144-16-9) IR2 [m.chemicalbook.com]
- 6. DL-10-CAMPHORSULFONIC ACID(5872-08-2) IR Spectrum [m.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 13. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
- 14. echemi.com [echemi.com]
- 15. Role of 10-camphor sulfonic acid as a catalyst in protecting group chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. (±)-Camphor-10-sulfonic acid catalyzed direct one-pot three-component Mannich type reaction of alkyl (hetero)aryl ketones under solvent-free conditions: application to the synthesis of aminochromans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
